4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
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Overview
Description
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a complex organometallic compound This compound is notable for its unique structure, which includes iridium(3+) as the central metal ion coordinated with 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 1,10-phenanthroline ligands, along with hexafluorophosphate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands, 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 1,10-phenanthroline, are synthesized separately.
Complex Formation: The iridium(3+) complex is formed by reacting iridium trichloride with the synthesized ligands in the presence of a suitable solvent, such as ethanol or acetonitrile.
Counterion Addition: Hexafluorophosphate is introduced to the reaction mixture to form the final complex.
Industrial Production Methods
Industrial production of such complex compounds may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .
Scientific Research Applications
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and photophysical properties.
Photochemistry: Due to its photophysical properties, it is used in photochemical studies and applications, such as light-emitting devices and solar cells.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate involves the coordination of the iridium center with the ligands, which influences its reactivity and interactions with other molecules. The iridium center can participate in redox reactions, ligand exchange, and other chemical processes, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: This compound is similar in structure and is used as a ligand in various coordination complexes.
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group, used as a starting material in the synthesis of more complex compounds.
4-tert-Butylbenzyl chloride: Used in organic synthesis as a reagent for introducing the tert-butylbenzyl group.
Uniqueness
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is unique due to its specific combination of ligands and the iridium center, which imparts distinct chemical and physical properties. Its applications in catalysis, materials science, and photochemistry highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C50H56F6IrN4P |
---|---|
Molecular Weight |
1050.2 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C12H8N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
XDASYUNULXGWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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